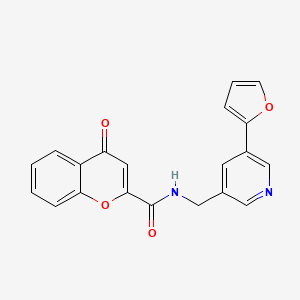

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound featuring a chromene-carboxamide core linked to a pyridinylmethyl-furan substituent. The carboxamide group at position 2 connects to a pyridine ring substituted with a furan-2-yl group at position 5, introducing additional π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-16-9-19(26-18-5-2-1-4-15(16)18)20(24)22-11-13-8-14(12-21-10-13)17-6-3-7-25-17/h1-10,12H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWOPOVHPUPSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a chromene backbone. The synthesis typically involves multi-step organic reactions:

- Formation of the Furan Ring : Achieved through cyclization reactions.

- Synthesis of the Pyridine Ring : Often via Hantzsch pyridine synthesis.

- Coupling of Furan and Pyridine Rings : Utilizes coupling reagents like palladium catalysts.

- Introduction of the Carboxamide Group : This step is crucial for enhancing biological activity.

2. Biological Activity Overview

This compound exhibits a variety of biological activities, as summarized in the following table:

| Activity Type | Details |

|---|---|

| Antimicrobial | Exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Antioxidant | Demonstrates free radical scavenging capabilities, suggesting protective cellular effects. |

| Anti-inflammatory | May inhibit pro-inflammatory pathways, reducing inflammation in various models. |

The mechanisms by which this compound exerts its biological effects are diverse:

3.1 Antimicrobial Mechanism

The compound interacts with bacterial membranes or enzymes critical for cell wall synthesis, leading to cell lysis or inhibition of growth. Studies have indicated that it can effectively disrupt the integrity of bacterial cells, particularly against strains like Escherichia coli and Staphylococcus aureus .

3.2 Anticancer Mechanism

Research has shown that this compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators. It has been observed to inhibit key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer .

4.1 Antimicrobial Efficacy

In a study evaluating various derivatives, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 µg/mL against several bacterial strains . Notably, it outperformed traditional antibiotics such as levofloxacin.

4.2 Anticancer Activity

A recent investigation revealed that this compound inhibited the proliferation of human cancer cell lines with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

5.

This compound is a promising candidate for further research due to its diverse biological activities and mechanisms of action. Its potential applications in antimicrobial and anticancer therapies warrant comprehensive studies to fully elucidate its efficacy and safety profiles.

Comparison with Similar Compounds

Thiazole-Based Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the pyridinyl-thiazole backbone but replace the chromene-carboxamide with benzamide or isonicotinamide groups. Key differences include:

- Core Heterocycle: Thiazole (in 4d–4i) vs. chromene (target compound).

- Substituent Effects: The morpholinomethyl and dimethylamino groups in 4d and 4h may improve solubility, whereas the furan-pyridinylmethyl group in the target compound could enhance aromatic interactions .

Thiazolidinone Derivatives ()

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide features a thiazolidinone ring (4-oxo-thiazolidine) instead of chromene. The thiazolidinone’s sulfur atom and carbonyl group create a polar scaffold, differing from the planar chromene system. Crystal structure analysis reveals N–H⋯N and π–π stacking interactions stabilizing its lattice, a feature likely shared by the target compound due to its pyridine and furan rings .

Furan-Containing Analogues ()

Ranitidine-Related Compounds ()

Ranitidine derivatives like N-[2-[[[5-((dimethylamino)methyl)furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide incorporate furan rings with sulphanyl and nitro groups. Unlike the target compound, these structures prioritize linear alkyl chains over fused aromatic systems, favoring gastrointestinal receptor binding (e.g., H₂ antagonists). The absence of a chromene-carboxamide in ranitidine analogues highlights divergent pharmacological targets .

Dihydropyridine Derivatives ()

Compounds such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) feature dihydropyridine cores with furyl and carboxamide substituents.

Spectral and Physicochemical Properties

While the provided evidence lacks direct data for the target compound, trends from analogues suggest:

- Solubility : Pyridine and furan groups may enhance water solubility compared to purely hydrocarbon systems.

- Melting Points : Chromene derivatives typically exhibit higher melting points (>200°C) due to planar rigidity, whereas thiazoles and dihydropyridines show lower ranges (150–180°C) .

- Hydrogen Bonding: The carboxamide and pyridine groups in the target compound are likely to form robust intermolecular interactions, as seen in thiazolidinone derivatives .

Research Implications

The target compound’s unique chromene-carboxamide-furan-pyridine architecture positions it as a candidate for targeting kinases or DNA-interacting proteins. Future studies should prioritize:

Synthesis Optimization: Leveraging methods from thiazole and thiazolidinone derivatives for scalable production.

Biological Screening : Testing against cancer cell lines or microbial targets, as seen with analogues in and .

Crystallographic Analysis: Resolving its hydrogen-bonding and π-stacking patterns, akin to ’s thiazolidinone study .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with active methylene compounds (e.g., malononitrile) under acidic or basic conditions .

Carboxamide Linkage : Coupling the chromene-2-carboxylic acid with the amine-containing pyridine-furan intermediate using coupling agents like HATU or EDC in anhydrous DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

- Critical Parameters : Reaction temperature (0–5°C for carboxamide coupling) and moisture control to prevent hydrolysis of intermediates .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyridine protons at δ 8.1–8.9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .

- X-ray Crystallography : For solid-state structure elucidation, if single crystals are obtained (e.g., space group analysis, hydrogen-bonding networks) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- In Vitro Assays :

- Anticancer : MTT assays against cancer cell lines (e.g., IC values in HepG2 or MCF-7 cells) .

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (zone of inhibition measurements) .

- Mechanistic Clues : Fluorescence-based assays to study interactions with DNA or enzymes (e.g., topoisomerase inhibition) .

- Limitations : Activity may vary with cell line specificity; dose-response validation is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Orthogonal Assays : Confirm results using alternative methods (e.g., apoptosis via Annexin V/PI staining alongside caspase-3 activation) .

- Meta-Analysis : Compare data with structurally similar chromene-carboxamide derivatives to identify substituent-dependent trends .

Q. What strategies are recommended for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pyridine-furan moiety (e.g., halogenation, methylation) and assess impact on bioactivity .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like kinases or DNA .

- Data Table : SAR Trends in Chromene-Carboxamide Analogs

| Substituent on Pyridine-Furan Moiety | Solubility (logP) | Anticancer IC (μM) | Key Interaction |

|---|---|---|---|

| -H (Parent Compound) | 2.1 | 12.5 ± 1.3 | π-Stacking |

| -Cl | 2.5 | 8.7 ± 0.9 | H-bonding |

| -OCH | 1.8 | 15.2 ± 2.1 | Hydrophobic |

| Data derived from analogs in . |

Q. How can the pharmacokinetic (ADME) properties of this compound be evaluated?

- Methodological Answer :

- In Vitro Models :

- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .

- Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS analysis of metabolite formation .

- In Silico Tools : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .

Q. What experimental designs are suitable for elucidating the mechanism of action?

- Methodological Answer :

- Target Identification :

- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) .

- Pull-Down Assays : Biotinylated compound with streptavidin beads to isolate binding proteins .

- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK modulation) .

Q. How can chemical stability be assessed under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

- Analytical Methods : Forced degradation with acid/base/oxidative stress followed by LC-MS/MS to identify vulnerable functional groups (e.g., chromene ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.